

Nirogacestat hepatotoxicity liver enzyme monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nirogacestat

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Hepatotoxicity Profile & Monitoring Protocol

The table below summarizes the key hepatotoxicity findings from the phase 3 DeFi trial and the recommended monitoring protocol [1] [2] [3].

Aspect	Details
Incidence (ALT/AST Elevations)	~30-33% of patients in clinical trials [1] [2] [4]
Grade 3+ Severity	ALT: 6%; AST: 2.9% (Grade 3 defined as >5x ULN) [1] [2]
Monitoring Frequency	Monitor liver function tests (LFTs) regularly during treatment [1] [2] [4]
Key Tests	ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) [1] [2]

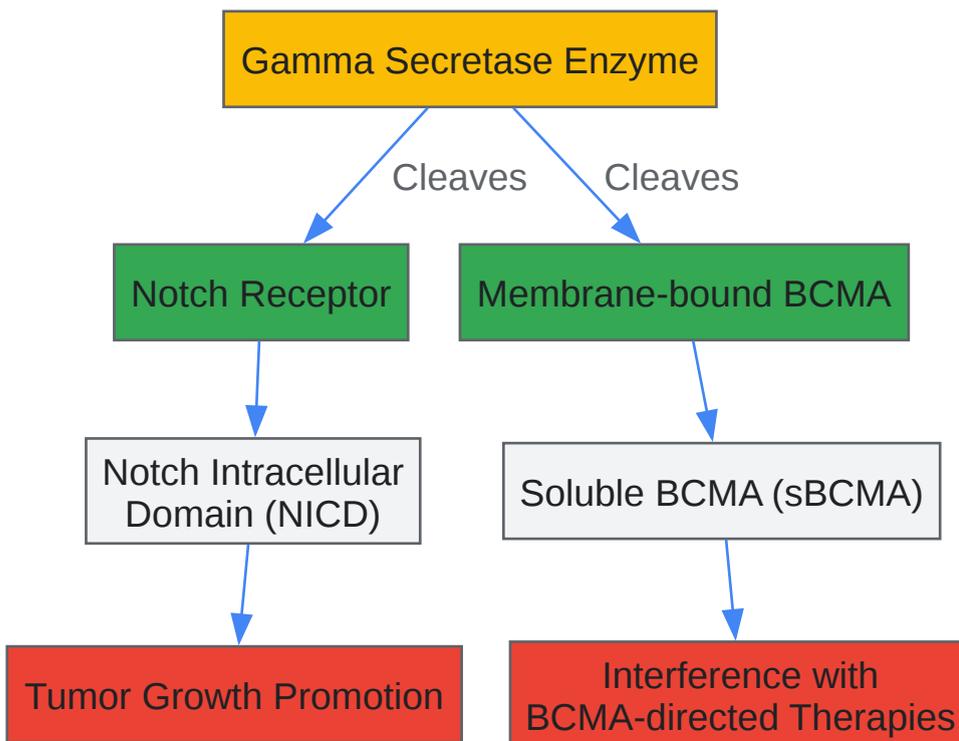
The established dosage modification protocol for managing hepatotoxicity is outlined below [4].

Hepatotoxicity Severity	Dosage Modification
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| **Grade 2** (ALT/AST $\geq 3-5 \times$ ULN) | Withhold **nirogacestat** until resolution to $<3 \times$ ULN or baseline. Restart at **100 mg twice daily**. || **Grade 3 or 4** (ALT/AST $>5 \times$ ULN) | **Permanently discontinue nirogacestat**. |

Mechanism of Action & Hepatotoxicity Context

Understanding **nirogacestat**'s mechanism provides context for its safety profile. The diagram below illustrates the signaling pathways it inhibits.



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Nirogacestat is an oral, selective **gamma secretase inhibitor** [1] [5]. The gamma secretase enzyme cleaves multiple transmembrane proteins, including the **Notch receptor**. Dysregulated Notch signaling is implicated in the growth of desmoid tumors and other cancers [1] [5]. By inhibiting gamma secretase, **nirogacestat** blocks Notch activation, thereby slowing tumor growth [6].

This mechanism is also relevant in multiple myeloma, where gamma secretase cleaves **B-cell Maturation Antigen (BCMA)** from the surface of myeloma cells. **Nirogacestat** preserves membrane-bound BCMA, potentially enhancing the activity of BCMA-directed therapies [1].

Frequently Asked Questions (FAQs)

What is the long-term hepatotoxicity profile of nirogacestat?

Long-term data from the DeFi trial shows that the frequency and severity of most adverse events, including liver enzyme elevations, **decreased after the first year of treatment**. This suggests that the risk of new hepatotoxicity events emerging with prolonged therapy is low, supporting its use for sustained treatment [3].

Are there specific populations at higher risk for hepatotoxicity?

The manufacturer's prescribing information does not specify increased risk for patients with pre-existing hepatic impairment. However, general drug development literature highlights that **older patients** may be more susceptible to drug-induced liver injury (DILI) due to polypharmacy and age-related declines in physiological function [7]. It is prudent to exercise heightened vigilance in such populations.

How should other concomitant medications be managed?

Nirogacestat has important drug-drug interactions [1] [6] [2]:

- **CYP3A Inhibitors/Inducers:** Avoid concomitant use with strong or moderate CYP3A inhibitors (e.g., ketoconazole, clarithromycin, grapefruit products) and inducers (e.g., rifampin).
- **Gastric Acid Reducers:** Avoid concomitant use with proton pump inhibitors and H2 blockers. If needed, antacids can be used by staggering administration (take **nirogacestat** 2 hours before or 2 hours after an antacid).

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